1-Cyclopentyl-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea
Description
1-Cyclopentyl-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea is a synthetic urea derivative characterized by a cyclopentyl group and a pyridine-furan hybrid substituent. Urea-based compounds are widely studied for their diverse biological activities, including kinase inhibition and enzyme modulation. Structural elucidation of such molecules often relies on X-ray crystallography, with programs like SHELX (e.g., SHELXL for refinement) being critical tools for determining bond lengths, angles, and conformational properties .
Properties
IUPAC Name |
1-cyclopentyl-3-[[6-(furan-2-yl)pyridin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(19-13-4-1-2-5-13)18-11-12-7-8-14(17-10-12)15-6-3-9-21-15/h3,6-10,13H,1-2,4-5,11H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJCMXLYQDYMGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CN=C(C=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea typically involves multiple steps, starting with the preparation of the furan and pyridine intermediates. These intermediates are then coupled using a series of reactions, such as Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions . The final step involves the formation of the urea linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The pyridine ring can be reduced to form different derivatives.
Substitution: Both the furan and pyridine rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the pyridine ring can yield piperidine derivatives.
Scientific Research Applications
1-Cyclopentyl-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets. The furan and pyridine rings can interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core modifications: (1) urea backbone variations, (2) substituent alterations (cyclopentyl vs. other alkyl/aryl groups), and (3) heterocyclic substitutions (furan-pyridine vs. other aromatic systems). Below is a comparative analysis based on hypothetical data inferred from typical urea derivative studies (note: specific data for this compound is absent in the provided evidence).
Table 1: Key Structural and Functional Comparisons
Key Findings:
The furan-pyridine moiety could offer unique π-π stacking interactions in enzyme binding sites, distinct from thiophene or methyl-pyridine systems.
Crystallographic Robustness: SHELX programs (e.g., SHELXL) are frequently employed for refining urea derivatives due to their precision in handling small-molecule data, as noted in studies of benzyl- and phenyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
